N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps. One common method includes the formation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate carboxylic acid derivative. The furan ring is introduced via a Friedel-Crafts acylation reaction, followed by the formation of the pyridazine ring through a condensation reaction with a suitable dicarbonyl compound .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its efficiency and the ability to conduct reactions under solvent-free conditions, reducing environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole and pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include furanones, amines, and substituted derivatives of the original compound, which can be further utilized in various applications .
Scientific Research Applications
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of microbial growth or the modulation of biological pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A simpler furan derivative with similar structural features.
1,3,4-Oxadiazole: A core structure present in many biologically active compounds.
Pyridazine: A heterocyclic compound with applications in medicinal chemistry.
Uniqueness
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to the combination of these three heterocyclic rings in a single molecule, which imparts distinct chemical and biological properties not found in simpler analogs .
Properties
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O4/c1-7-6-9(8(2)22-7)13-16-17-14(23-13)15-12(21)10-4-5-11(20)19(3)18-10/h4-6H,1-3H3,(H,15,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHXWRCRQUPTJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=NN(C(=O)C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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